2-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol is a chemical compound with a unique structure featuring a brominated dioxaindan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol typically involves the bromination of a dioxaindan precursor followed by amination
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dioxaindan ring may play a crucial role in binding to these targets, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine
- 2-(6-Bromo-1,3-dioxaindan-5-yl)acetonitrile
Uniqueness
2-Amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
2-amino-2-(6-bromo-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10BrNO3/c10-6-2-9-8(13-4-14-9)1-5(6)7(11)3-12/h1-2,7,12H,3-4,11H2 |
InChI Key |
COTKCRBYNIXCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(CO)N)Br |
Origin of Product |
United States |
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